molecular formula C7H5F2NO B7963452 2-(Difluoromethyl)nicotinaldehyde

2-(Difluoromethyl)nicotinaldehyde

Cat. No.: B7963452
M. Wt: 157.12 g/mol
InChI Key: AGSNCBHOEXDSPA-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H5F2NO. It is a derivative of nicotinaldehyde, where two hydrogen atoms on the methyl group are replaced by fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)nicotinaldehyde typically involves the difluoromethylation of nicotinaldehyde. One common method is the reaction of nicotinaldehyde with difluoromethylating agents such as bromodifluoromethane in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of metal catalysts, such as palladium or copper, can also enhance the efficiency of the difluoromethylation process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Difluoromethyl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins or enzymes. This interaction can inhibit the activity of certain enzymes, making it a potential candidate for drug development .

Comparison with Similar Compounds

    2-(Trifluoromethyl)nicotinaldehyde: Similar structure but with three fluorine atoms on the methyl group.

    2-(Chloromethyl)nicotinaldehyde: Contains a chlorine atom instead of fluorine.

    2-(Bromomethyl)nicotinaldehyde: Contains a bromine atom instead of fluorine.

Uniqueness: 2-(Difluoromethyl)nicotinaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

2-(difluoromethyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-7(9)6-5(4-11)2-1-3-10-6/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSNCBHOEXDSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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